2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
This compound is a structurally complex molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-chlorophenyl group. The acetamide side chain at position 3 is further modified with a 2-(3,4-dimethoxyphenyl)ethyl group. The imidazo[2,1-b]thiazole scaffold is notable for its pharmacological relevance, particularly in anticancer and enzyme inhibition studies . The 4-chlorophenyl substituent enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 3,4-dimethoxyphenyl moiety could contribute to π-π stacking interactions or modulate solubility .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-29-20-8-3-15(11-21(20)30-2)9-10-25-22(28)12-18-14-31-23-26-19(13-27(18)23)16-4-6-17(24)7-5-16/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFMSGJOEIMTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves multiple steps. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which is then functionalized with a 4-chlorophenyl group. The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with N-(3,4-dimethoxyphenethyl)acetamide under specific reaction conditions .
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against certain types of cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins that are essential for the survival and proliferation of microbial and cancer cells. The compound may also interfere with cellular signaling pathways, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their pharmacological or synthetic attributes:
Key Findings:
Substituent Effects on Activity :
- The 4-chlorophenyl group (as in the target compound and 5l) correlates with enhanced cytotoxicity compared to bromo- or fluorophenyl analogs. For example, 5l demonstrated 3.7-fold greater potency against MDA-MB-231 cells than sorafenib .
- The dimethoxyphenethyl side chain in the target compound may improve blood-brain barrier penetration compared to the pyridinyl-piperazinyl group in 5l, though this requires experimental validation.
Synthetic Accessibility :
- Bromophenyl derivatives (e.g., ) are synthesized efficiently (71% yield) but lack robust biological data.
- Fluorophenyl analogs () follow similar synthetic routes but prioritize acetylcholinesterase inhibition over anticancer activity.
Selectivity Profiles :
- Compound 5l shows selectivity for MDA-MB-231 (breast cancer) over HepG2 (liver cancer), suggesting that side-chain modifications critically influence target affinity .
Q & A
Q. Q1. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, typically starting with coupling imidazo[2,1-b]thiazole derivatives with substituted acetamide precursors. Key steps include:
- Thiazole-imidazole core formation : Cyclization using catalysts like triethylamine in solvents such as dimethylformamide (DMF) at 80–100°C .
- Acetamide coupling : Reaction with 3,4-dimethoxyphenethylamine under reflux in dichloromethane (DCM) with carbodiimide-based coupling agents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Optimization : Adjusting temperature, solvent polarity, and catalyst loading can mitigate side reactions. For example, reducing DMF volume improves yield by minimizing decomposition .
Advanced Synthesis Challenges
Q. Q2. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
Discrepancies in yields often arise from:
- Impurity profiles : Use HPLC or GC-MS to identify byproducts (e.g., unreacted starting materials) .
- Reaction monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation .
- Reproducibility : Standardize solvent drying (e.g., molecular sieves for DCM) and catalyst activation (e.g., freshly distilled triethylamine) .
Basic Structural Characterization
Q. Q3. Which analytical techniques are critical for confirming the compound’s structure?
- NMR : and NMR to verify imidazo-thiazole protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z ~510) .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% .
Advanced Characterization Complexities
Q. Q4. What challenges arise in interpreting spectral data for this compound, and how can they be addressed?
- Signal overlap : For crowded NMR regions (e.g., aromatic protons), use 2D NMR (COSY, HSQC) to resolve spin systems .
- Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) isotopes complicate MS fragmentation; compare with simulated spectra .
- Crystallinity issues : If single crystals fail to form for X-ray diffraction, use powder XRD or DFT-based computational modeling .
Biological Activity Evaluation
Q. Q5. What methodologies are recommended for initial screening of this compound’s pharmacological potential?
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase) at 1–100 µM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Structure-activity relationships (SAR) : Synthesize analogs with modified methoxy or chloro groups to assess pharmacophore contributions .
Advanced Mechanistic Studies
Q. Q6. How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action?
- Target identification : Dock against proteins like kinases or GPCRs using AutoDock Vina, prioritizing binding energy (< -8 kcal/mol) .
- Simulation parameters : Run 100 ns MD simulations in GROMACS to assess stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with catalytic residues) .
- Validation : Compare with experimental mutagenesis data (e.g., alanine scanning) to confirm binding sites .
Data Contradiction Analysis
Q. Q7. How should researchers address conflicting reports on the compound’s solubility and bioavailability?
- Solubility testing : Use shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to contextualize results .
- Bioavailability : Compare logP values (calculated vs. experimental) and correlate with in vivo pharmacokinetics (e.g., Cmax in rodent models) .
- Formulation adjustments : Explore co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility .
Comparative Analysis with Structural Analogs
Q. Q8. What strategies differentiate this compound’s activity from analogs with similar scaffolds?
| Analog | Structural Variation | Key Activity Difference |
|---|---|---|
| 2-[6-(4-Fluorophenyl)imidazo-thiazol-3-yl]acetamide | Fluorine substitution | Lower logP (2.1 vs. 2.8) reduces CNS penetration |
| N-(3-Methoxyphenethyl) derivative | Methoxy position shift | 10-fold lower IC₅₀ in kinase inhibition assays |
Methodological focus: Systematic SAR studies with controlled substitutions (e.g., halogen scan) and free-energy perturbation (FEP) calculations .
Stability and Degradation Studies
Q. Q9. What experimental designs assess this compound’s stability under physiological conditions?
- Forced degradation : Expose to heat (40–60°C), UV light, and oxidative stress (H₂O₂) for 48 hours; monitor via HPLC .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss using LC-MS/MS .
- Degradant identification : HRMS/MS to characterize oxidation byproducts (e.g., sulfoxide formation) .
Advanced Computational Modeling
Q. Q10. How can QSAR models guide the optimization of this compound’s pharmacokinetic properties?
- Descriptor selection : Include topological polar surface area (TPSA), logP, and H-bond donors/acceptors .
- Model training : Use partial least squares (PLS) regression on datasets of 50+ analogs with measured bioavailability .
- Validation : Leave-one-out cross-validation (Q² > 0.5) and external test sets (R² > 0.6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
